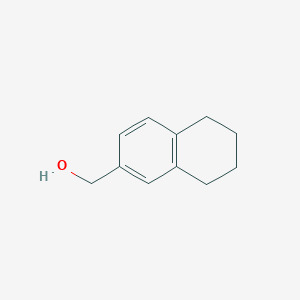

(5,6,7,8-Tetrahydronaphthalen-2-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(5,6,7,8-Tetrahydronaphthalen-2-yl)methanol, also known as Tetralin-6-ylmethanol, is an organic compound with the molecular formula C11H14O. It is a derivative of tetralin, a hydrogenated form of naphthalene, and features a hydroxymethyl group attached to the second carbon of the tetrahydronaphthalene ring.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (5,6,7,8-Tetrahydronaphthalen-2-yl)methanol typically involves the reduction of 2-naphthaldehyde using suitable reducing agents. One common method is the reduction with sodium borohydride (NaBH4) in methanol, which yields the desired alcohol . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of 2-naphthaldehyde in the presence of a metal catalyst such as palladium on carbon (Pd/C). This method offers higher efficiency and scalability compared to laboratory-scale reductions .

化学反応の分析

Types of Reactions

(5,6,7,8-Tetrahydronaphthalen-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to the corresponding hydrocarbon using strong reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution under reflux conditions.

Reduction: LiAlH4 in anhydrous ether at low temperatures.

Substitution: SOCl2 in the presence of a base such as pyridine.

Major Products Formed

Oxidation: (5,6,7,8-Tetrahydronaphthalen-2-yl)carboxylic acid.

Reduction: 5,6,7,8-Tetrahydronaphthalene.

Substitution: (5,6,7,8-Tetrahydronaphthalen-2-yl)chloride.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C12H16O

- Molecular Weight : 176.26 g/mol

- IUPAC Name : (5,6,7,8-Tetrahydronaphthalen-2-yl)methanol

- CAS Number : 6883-81-4

The compound features a tetrahydronaphthalene core with a hydroxymethyl group, enhancing its reactivity and potential biological activity.

Organic Synthesis

This compound is utilized as a key intermediate in the synthesis of complex organic molecules. It plays a crucial role in various coupling reactions, particularly:

- Suzuki-Miyaura Coupling Reaction : This reaction facilitates the formation of carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and agrochemicals. The compound acts as a coupling partner with aryl halides to produce biaryl compounds.

| Reaction Type | Description | Outcome |

|---|---|---|

| Suzuki-Miyaura | Carbon-carbon bond formation | Biaryl compounds |

| Alkylation | Formation of alkylated derivatives | Diverse alkylated products |

| Oxidation | Conversion to aldehydes or carboxylic acids | Functionalized products |

Pharmaceutical Chemistry

Research indicates that this compound exhibits promising biological activities:

-

Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains. In vitro tests show minimum inhibitory concentrations comparable to established antibiotics.

- Case Study : A recent investigation evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli, revealing significant antimicrobial properties.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

- Antioxidant Activity : The compound has been shown to scavenge free radicals effectively, contributing to its potential in preventing oxidative stress-related diseases.

Forensic Chemistry

In forensic applications, this compound is employed for the rapid quantification of synthetic cathinones in biological samples:

- Methodology : A magnetic dispersive solid-phase extraction (MDSPE) combined with direct analysis in real time and high-resolution mass spectrometry (DART-HRMS) was developed to detect synthetic drugs in urine samples.

| Substance Detected | Detection Method |

|---|---|

| 4-Cl-α-PVP | MDSPE + DART-HRMS |

| β-TH-naphyrone | MDSPE + DART-HRMS |

作用機序

The mechanism of action of (5,6,7,8-Tetrahydronaphthalen-2-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s activity and binding affinity .

類似化合物との比較

Similar Compounds

5,6,7,8-Tetrahydro-2-naphthylamine: An amine derivative with similar structural features but different functional groups.

(5,6,7,8-Tetrahydronaphthalen-2-yl)chloride: A chloride derivative obtained through substitution reactions.

(5,6,7,8-Tetrahydronaphthalen-2-yl)carboxylic acid: An oxidation product with a carboxylic acid functional group.

Uniqueness

(5,6,7,8-Tetrahydronaphthalen-2-yl)methanol is unique due to its hydroxymethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

生物活性

(5,6,7,8-Tetrahydronaphthalen-2-yl)methanol is an organic compound with a tetrahydronaphthalene core that has garnered interest in biological research due to its potential pharmacological properties. The presence of hydroxymethyl and other functional groups suggests interactions with various biological systems, including enzyme activities and receptor binding.

- Molecular Formula : C12H16O

- Molecular Weight : 176.25 g/mol

- Functional Groups : Hydroxymethyl group (-CH2OH), which can participate in hydrogen bonding and influence the compound's biological activity.

The biological activity of this compound may involve:

- Enzyme Interaction : The hydroxymethyl group can engage in hydrogen bonding with active sites of enzymes, potentially modulating their activity.

- Receptor Binding : Its structure allows for possible interactions with neurotransmitter receptors, which could affect neuroactive pathways.

Biological Activity Overview

Research indicates that this compound may exhibit a range of biological activities:

Case Studies and Research Findings

-

Neuroactive Properties :

- A study highlighted the compound's structural similarity to known neuroactive agents like norepinephrine and serotonin. This suggests it may influence mood and stress responses through similar mechanisms.

-

Cell-Based Assays :

- In a systematic screening using phenotypic cell-based assays such as the Cell Painting Assay (CPA), compounds related to tetrahydronaphthalene structures were tested for their ability to modulate cellular morphology. This method allows for the identification of bioactive compounds that can affect multiple cellular targets simultaneously .

- Antioxidant Activity :

-

Anticancer Evaluation :

- A comprehensive evaluation of various methanol extracts showed that some exhibited low toxicity while demonstrating high anti-inflammatory and anticancer activities. The specific role of this compound in these extracts warrants further investigation to elucidate its direct effects on cancer cell lines .

特性

IUPAC Name |

5,6,7,8-tetrahydronaphthalen-2-ylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h5-7,12H,1-4,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQXSANDGJWFACE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。